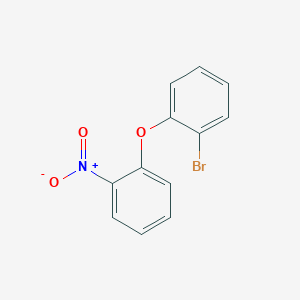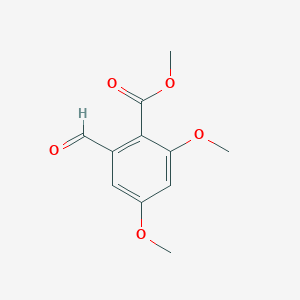
1-(2-Bromophenoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-bromo-2-(2-nitrophenoxy)- is an organic compound with the molecular formula C12H8BrNO3 It is a derivative of benzene, where a bromine atom and a nitrophenoxy group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2-(2-nitrophenoxy)- typically involves the bromination of benzene followed by the introduction of the nitrophenoxy group. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzene is then reacted with 2-nitrophenol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of Benzene, 1-bromo-2-(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-bromo-2-(2-nitrophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrophenoxy group is further oxidized to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of benzene.
Oxidation: Oxidized benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-bromo-2-(2-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-2-(2-nitrophenoxy)- involves its interaction with various molecular targets. The bromine and nitrophenoxy groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-nitrobenzene: Similar structure but lacks the phenoxy group.
2-Bromo-1-nitrobenzene: Positional isomer with different substitution pattern.
1-Bromo-4-nitrobenzene: Para-substituted isomer with different reactivity.
Uniqueness
Benzene, 1-bromo-2-(2-nitrophenoxy)- is unique due to the presence of both bromine and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
60671-89-8 |
|---|---|
Fórmula molecular |
C12H8BrNO3 |
Peso molecular |
294.10 g/mol |
Nombre IUPAC |
1-(2-bromophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
Clave InChI |
GIHFWWDTUKZFJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)

![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)






![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)

![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)


